molecular formula C19H22FN3O3 B10871645 methyl [(4Z)-4-[1-(cyclopentylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-[1-(cyclopentylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10871645
M. Wt: 359.4 g/mol
InChI Key: UMMKBUDCPKKHNO-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-[1-(cyclopentylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a fluorophenyl group, and a cyclopentylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-4-[1-(cyclopentylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the fluorophenyl group, and the addition of the cyclopentylamino substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Optimization of reaction conditions and the use of environmentally friendly solvents and reagents are also important considerations in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-[1-(cyclopentylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.

Scientific Research Applications

Methyl [(4Z)-4-[1-(cyclopentylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl [(4Z)-4-[1-(cyclopentylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • Methyl [(4Z)-4-[1-(cyclopropylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
  • Methyl [(4Z)-4-[1-(cyclohexylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Uniqueness

The uniqueness of methyl [(4Z)-4-[1-(cyclopentylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22FN3O3

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 2-[4-(N-cyclopentyl-C-methylcarbonimidoyl)-2-(4-fluorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C19H22FN3O3/c1-12(21-14-5-3-4-6-14)18-16(11-17(24)26-2)22-23(19(18)25)15-9-7-13(20)8-10-15/h7-10,14,22H,3-6,11H2,1-2H3

InChI Key

UMMKBUDCPKKHNO-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1CCCC1)C2=C(NN(C2=O)C3=CC=C(C=C3)F)CC(=O)OC

Origin of Product

United States

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